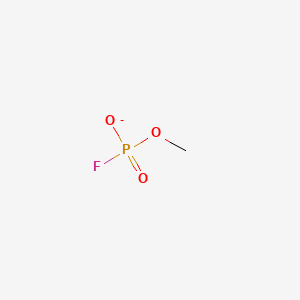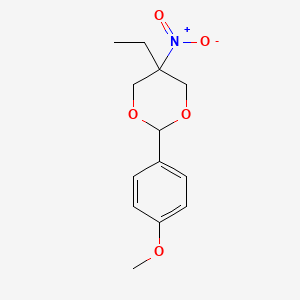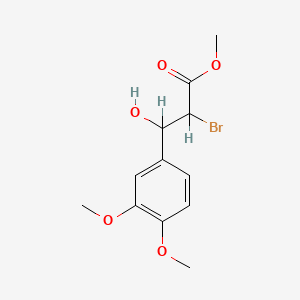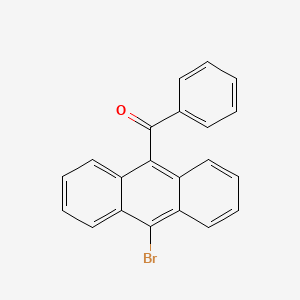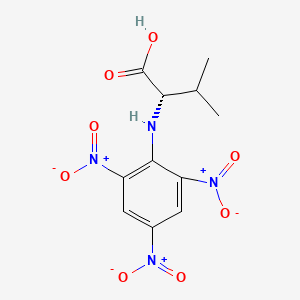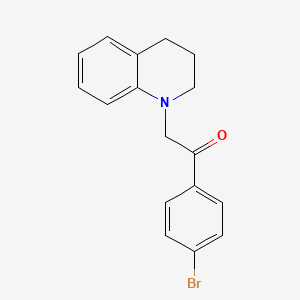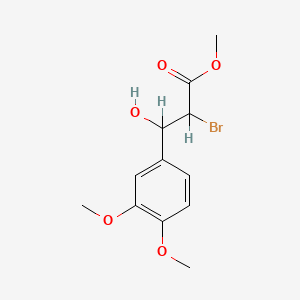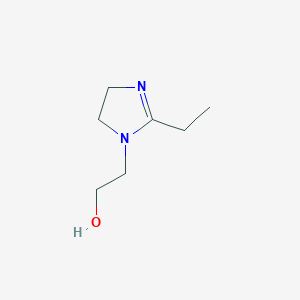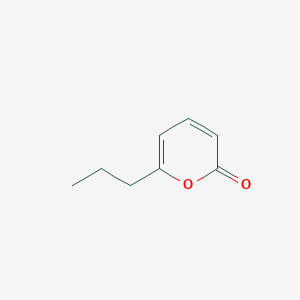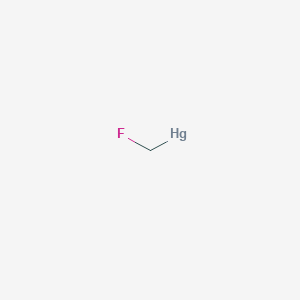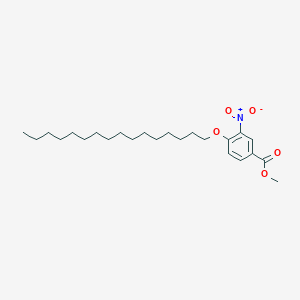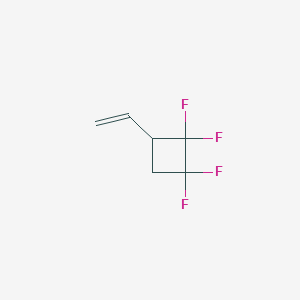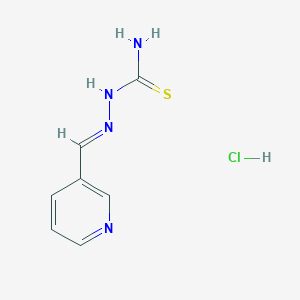
Nicotinaldehyde, thiosemicarbazone, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde, thiosemicarbazone, monohydrochloride is a chemical compound derived from the reaction of nicotinaldehyde with thiosemicarbazide, followed by the formation of its hydrochloride salt. This compound is part of the thiosemicarbazone family, known for their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinaldehyde, thiosemicarbazone, monohydrochloride typically involves the reaction of nicotinaldehyde with thiosemicarbazide in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Nicotinaldehyde, thiosemicarbazone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, which have varied applications in medicinal chemistry .
Scientific Research Applications
Mechanism of Action
The mechanism of action of nicotinaldehyde, thiosemicarbazone, monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and survival, such as quinone reductase and GRP78.
Pathways Involved: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Comparison with Similar Compounds
- Pyridine-2-carbaldehyde thiosemicarbazone
- Benzaldehyde thiosemicarbazone
- Acetone thiosemicarbazone
Comparison: Nicotinaldehyde, thiosemicarbazone, monohydrochloride is unique due to its specific structure, which imparts distinct biological activities. Compared to other thiosemicarbazones, it has shown higher efficacy in anticancer studies and better pharmacokinetic properties .
Properties
CAS No. |
2104-92-9 |
|---|---|
Molecular Formula |
C7H9ClN4S |
Molecular Weight |
216.69 g/mol |
IUPAC Name |
[(E)-pyridin-3-ylmethylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H8N4S.ClH/c8-7(12)11-10-5-6-2-1-3-9-4-6;/h1-5H,(H3,8,11,12);1H/b10-5+; |
InChI Key |
YWZMCUMVZNCDGN-OAZHBLANSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=S)N.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=S)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


